molecular formula C8H11N B15207928 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B15207928
M. Wt: 121.18 g/mol
InChI Key: FPTVEBZXBUYUOW-UHFFFAOYSA-N
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Description

2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, an Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bismuth nitrate pentahydrate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have shown selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Its ability to undergo various chemical transformations and its presence in bioactive molecules highlight its versatility and potential for further research.

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C8H11N/c1-6-5-7-3-2-4-8(7)9-6/h5,9H,2-4H2,1H3

InChI Key

FPTVEBZXBUYUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)CCC2

Origin of Product

United States

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